molecular formula C16H20N2 B12820054 3,6-Diisobutylphthalonitrile

3,6-Diisobutylphthalonitrile

Cat. No.: B12820054
M. Wt: 240.34 g/mol
InChI Key: JNHMJTKDMBQXKQ-UHFFFAOYSA-N
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Description

3,6-Diisobutylphthalonitrile is a substituted phthalonitrile derivative characterized by two isobutyl (-CH2CH(CH2)2) groups at the 3 and 6 positions of the benzene ring. Phthalonitriles are aromatic compounds with two nitrile (-C≡N) groups, commonly used as precursors for phthalocyanines, dyes, and high-performance polymers due to their thermal stability and reactivity . The isobutyl substituents likely enhance solubility in organic solvents and introduce steric effects that influence reaction kinetics and molecular packing .

Properties

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

3,6-bis(2-methylpropyl)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C16H20N2/c1-11(2)7-13-5-6-14(8-12(3)4)16(10-18)15(13)9-17/h5-6,11-12H,7-8H2,1-4H3

InChI Key

JNHMJTKDMBQXKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C(=C(C=C1)CC(C)C)C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diisobutylphthalonitrile typically involves the reaction of phthalonitrile with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 3,6-Diisobutylphthalonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrile groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted phthalonitriles depending on the nucleophile used.

Scientific Research Applications

Applications in Materials Science

1. Organic Electronics:
3,6-Diisobutylphthalonitrile has been investigated for its potential use in organic electronic devices. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's electronic properties can be tuned by modifying its molecular structure, which enhances charge transport and light emission efficiency.

2. Photonic Devices:
The compound's photophysical properties make it a candidate for photonic applications. Research indicates that this compound can be incorporated into polymer matrices to create photonic devices with tailored optical characteristics. This includes applications in sensors and optical switches.

Applications in Organic Synthesis

1. Building Block for Complex Molecules:
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its nitrile functional groups are reactive sites that can participate in various chemical transformations such as nucleophilic addition and cycloaddition reactions.

2. Ligand Development:
The compound has been used to develop ligands for metal catalysis. Its ability to coordinate with transition metals enhances catalytic activity in numerous reactions, including cross-coupling reactions that are vital in pharmaceutical synthesis.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Organic Electronics Ambeed DataDemonstrated stability and efficiency in OLEDs when used as a film material.
Organic Synthesis Ambeed SpecificationsActs as a key intermediate in synthesizing complex organic compounds.
Antimicrobial Activity PMC ArticleRelated phthalonitriles showed significant antimicrobial activity against pathogens.
Drug Delivery Systems PMC StudyPotential use in nanocarrier systems for enhanced drug delivery efficacy.

Mechanism of Action

The mechanism of action of 3,6-Diisobutylphthalonitrile involves its interaction with various molecular targets. The nitrile groups can participate in coordination chemistry, forming complexes with metal ions. These complexes can then undergo further chemical transformations, leading to the formation of new compounds with desired properties.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3,6-Diisobutylphthalonitrile with key analogs based on substituent positions, functional groups, and applications:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Properties/Applications
This compound Isobutyl (-CH2CH(CH2)2) at 3,6 C₁₆H₁₈N₂ 262.33 g/mol Enhanced organic solubility; steric hindrance for controlled polymerization
4-Hydroxy-2,5,6-Trichloroisophthalonitrile Cl at 2,5,6; -OH at 4 C₈HCl₃N₂O 264.46 g/mol Antimicrobial activity; polar substituents enable hydrogen bonding
Isophthalonitrile (1,3-Dicyanobenzene) -CN at 1,3 positions C₈H₄N₂ 128.13 g/mol High thermal stability; precursor for polyimides and epoxy resins
3,6-Dibenzobicyclo[3.3.0]octadiene Derivatives Chloro/iodo substituents at 8-position Varies Varies Rearrangement reactions via Grignard-type mechanisms; halogen-dependent yields

Research Findings and Limitations

  • Synthesis Challenges: this compound synthesis may face hurdles in regioselective isobutyl group introduction, unlike halogenated analogs where halogen placement is more straightforward . Bicyclo derivatives require precise halogen positioning (e.g., trans-8-Cl) for optimal rearrangement yields, a factor less critical in non-cyclic phthalonitriles .
  • Gaps in Evidence: Direct data on this compound’s spectroscopic or thermal properties is absent in the provided sources. Comparisons rely on structural extrapolation. Limited information exists on its performance in polymer matrices compared to isophthalonitrile .

Biological Activity

3,6-Diisobutylphthalonitrile is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article compiles and analyzes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is a derivative of phthalonitrile characterized by the presence of isobutyl groups at the 3 and 6 positions. Its chemical structure contributes to its interaction with biological systems, influencing its solubility, permeability, and reactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Although specific data on this compound is limited, related compounds within the phthalonitrile family have demonstrated significant antibacterial effects.

  • Mechanism of Action : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. This is supported by findings that similar compounds can interfere with efflux pumps in bacteria, enhancing their efficacy against resistant strains .
  • Minimum Inhibitory Concentration (MIC) : While specific MIC values for this compound are not extensively documented, related compounds have shown promising results. For example, derivatives tested against Staphylococcus aureus exhibited MIC values as low as 11 µM .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µM)Target Bacteria
This compoundTBDTBD
Xanthone Derivative 1611S. aureus ATCC 25923
Xanthone Derivative 1825Methicillin-resistant S. aureus

Cytotoxicity Studies

Cytotoxicity assessments indicate that certain derivatives of phthalonitriles exhibit varying levels of toxicity towards mammalian cells. For instance:

  • Cell Line Studies : Research has shown that some phthalonitrile derivatives can have cytotoxic effects on V-79 hamster fibroblast cells. This suggests potential implications for their use in cancer therapy or as cytotoxic agents in medical applications .
  • Comparative Toxicity : The methylol derivative of certain phthalonitriles has been noted to reduce cytotoxicity significantly compared to its parent compounds. This indicates that structural modifications can influence biological activity and safety profiles .

Table 2: Cytotoxic Effects on Cell Lines

CompoundCell LineCytotoxicity Level
This compoundV-79 Hamster FibroblastsHigh
Methylol DerivativeV-79 Hamster FibroblastsLow

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are scarce, insights can be drawn from broader research on phthalonitriles:

  • Case Study Insights : Research exploring the biological activities of related compounds provides a foundational understanding of how structural variations impact efficacy against pathogens and cytotoxicity in mammalian cells. These studies often utilize qualitative methods to assess the impact of these compounds in real-world settings .

Q & A

Q. What are the recommended synthetic routes for 3,6-Diisobutylphthalonitrile, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nitrile group introduction via nucleophilic substitution or condensation reactions. Key parameters include temperature control (80–120°C), solvent choice (e.g., dimethylformamide for polar aprotic conditions), and stoichiometric ratios of precursors like phthalic anhydride derivatives and isobutylamine. Catalytic systems, such as Lewis acids (e.g., AlCl₃), may enhance efficiency. Purification via recrystallization or column chromatography is critical to isolate the product .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Gas Chromatography (GC): Used for purity assessment, with non-polar columns (e.g., DB-5) and flame ionization detection. Retention indices can be cross-referenced with standards .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in CDCl₃ resolve isobutyl group splitting patterns and nitrile carbon shifts (δ ~115–120 ppm).
  • Mass Spectrometry (MS): Electron ionization (EI-MS) identifies molecular ion peaks (e.g., m/z 244 for [M]⁺) and fragmentation patterns .

Q. How can the enthalpy of formation for this compound be experimentally determined?

Methodological Answer: Combustion calorimetry is the gold standard. A macro-calorimeter measures heat release under oxygen-rich conditions, with benzoic acid as a calibration standard. Corrections for side reactions (e.g., incomplete combustion) and sublimation enthalpy (via vapor pressure measurements) are applied. Theoretical validation using isodesmic reactions (e.g., comparing with analogous nitriles) aligns experimental and computational data .

Advanced Research Questions

Q. How can discrepancies between experimental and computational thermodynamic data for this compound be resolved?

Methodological Answer: Discrepancies often arise from approximations in computational methods. To address this:

  • Use high-level ab initio calculations (e.g., CCSD(T)/6-311G(d,p)) for accurate electron correlation effects.
  • Apply isodesmic reactions to cancel systematic errors by comparing with experimentally validated reference compounds.
  • Re-evaluate experimental conditions (e.g., calorimetric purity >99%) to rule out impurities skewing results .

Q. What mechanistic insights exist for the thermal decomposition of this compound?

Methodological Answer: Thermal decomposition (200–300°C) generates radicals via homolytic cleavage of the nitrile and isobutyl C–C bonds. Mechanistic studies using:

  • Electron Spin Resonance (ESR): Detects transient radicals like •CN and isobutyl fragments.
  • DFT simulations: Identify transition states and activation energies (e.g., B3LYP/6-31G(d)) for bond dissociation pathways.
  • Kinetic analysis: Monitors decomposition rates via thermogravimetry (TGA) under inert atmospheres .

Q. How can Design of Experiments (DOE) optimize reaction conditions for this compound synthesis?

Methodological Answer: A factorial DOE approach evaluates variables:

  • Factors: Temperature, catalyst loading, solvent polarity.
  • Response variables: Yield, purity, reaction time.
  • Statistical tools: ANOVA identifies significant interactions (e.g., temperature-catalyst synergy). Central composite designs refine optimal conditions .

Q. What computational models best predict the stability of this compound in polymer matrices?

Methodological Answer: Molecular dynamics (MD) simulations with force fields (e.g., COMPASS III) model interactions between the nitrile group and polymer chains (e.g., polyacrylonitrile). Solubility parameters (Hansen, Hildebrand) predict compatibility. Density Functional Theory (DFT) calculates binding energies to assess phase separation risks .

Q. How does solvent polarity influence the photostability of this compound?

Methodological Answer: UV-Vis spectroscopy tracks absorbance changes under controlled irradiation (e.g., 254 nm). Polar solvents (e.g., ethanol) stabilize excited states via hydrogen bonding, reducing photodegradation rates. Non-polar solvents (e.g., hexane) increase quantum yields for decomposition. Time-dependent DFT (TD-DFT) models electronic transitions .

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